molecular formula C15H14INO3 B4926195 2-(4-iodophenoxy)ethyl N-phenylcarbamate

2-(4-iodophenoxy)ethyl N-phenylcarbamate

Cat. No.: B4926195
M. Wt: 383.18 g/mol
InChI Key: JIPZQFVUZZRNRA-UHFFFAOYSA-N
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Description

2-(4-iodophenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an iodophenoxy group and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenoxy)ethyl N-phenylcarbamate typically involves the reaction of 4-iodophenol with ethylene carbonate to form 2-(4-iodophenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenoxy)ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-iodophenoxy)ethyl N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-iodophenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate moiety can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the iodophenoxy group can interact with various proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate: This compound has similar structural features but with chlorine atoms instead of iodine.

    Ethyl N-phenylcarbamate: Lacks the phenoxy group but retains the phenylcarbamate structure.

    4,4’-methylenebis(ethyl phenylcarbamate): Contains two phenylcarbamate groups linked by a methylene bridge

Uniqueness

2-(4-iodophenoxy)ethyl N-phenylcarbamate is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where iodine’s reactivity is advantageous .

Properties

IUPAC Name

2-(4-iodophenoxy)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO3/c16-12-6-8-14(9-7-12)19-10-11-20-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPZQFVUZZRNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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